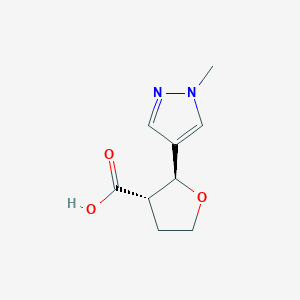
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans is an organic compound with the molecular formula C9H12N2O3. It is characterized by the presence of a pyrazole ring and an oxolane ring, making it a compound of interest in various fields of scientific research .
准备方法
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans typically involves the reaction of 1-methyl-1H-pyrazole with oxolane-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .
化学反应分析
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
科学研究应用
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar compounds to 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans include:
2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid: Differing in the position of the carboxylic acid group.
1-methyl-1H-pyrazole-4-carboxylic acid: Lacking the oxolane ring.
3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)-: Similar structure but with a furan ring instead of oxolane. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
生物活性
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12N2O3
- Molecular Weight : 196.20 g/mol
- CAS Number : 1540944-58-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate enzyme activity and alter signal transduction pathways, which can lead to diverse pharmacological effects. Notably, the presence of the pyrazole moiety is significant in enhancing the compound's affinity for specific biological targets.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole rings often exhibit antimicrobial properties. A study highlighted that derivatives of pyrazole demonstrated significant antibacterial and antifungal activities, suggesting that 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid may also possess similar properties .
Antitumor Properties
Pyrazole derivatives have been extensively studied for their antitumor effects. Evidence suggests that this compound may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, structural modifications in similar compounds have led to enhanced antitumor activity against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Study on Antiparasitic Activity
A notable investigation evaluated the antiparasitic activity of pyrazole-based compounds against Plasmodium falciparum. The study found that specific structural modifications significantly enhanced efficacy against drug-resistant strains. Although direct data on 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is limited, its structural similarities suggest potential effectiveness in similar assays .
In Vitro Metabolism Studies
In vitro studies assessing the metabolic stability of pyrazole derivatives revealed that modifications could enhance solubility and metabolic stability. These findings indicate that 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid may exhibit favorable pharmacokinetic properties, although further studies are needed to confirm this.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(1-methyl-1H-pyrazol-2-yl)oxolane-3-carboxylic acid | Different carboxylic position | Moderate antibacterial activity |
| 1-methyl-1H-pyrazole-4-carboxylic acid | Lacks oxolane ring | Low antitumor activity |
| 3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)- | Furan ring instead of oxolane | High antifungal properties |
属性
IUPAC Name |
(2S,3S)-2-(1-methylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-5-6(4-10-11)8-7(9(12)13)2-3-14-8/h4-5,7-8H,2-3H2,1H3,(H,12,13)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXBLGGLWCRNR-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














